2-(Chloromethyl)morpholin-3-one
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the study of chemistry and biology. The morpholine (B109124) scaffold, a six-membered ring containing both oxygen and nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net The introduction of a chloromethyl group at the 2-position of the morpholin-3-one (B89469) core adds a crucial element of reactivity. This functionalization allows for a variety of chemical transformations, making 2-(chloromethyl)morpholin-3-one a key player in the synthesis of diverse heterocyclic systems. researchgate.netnih.gov The presence of both an amide and a chloroalkane functionality within the same molecule provides multiple reaction sites for chemists to exploit.
Significance as a Synthetic Intermediate and Building Block
The primary value of this compound lies in its role as a versatile synthetic intermediate and building block. cymitquimica.com The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. nih.gov This reactivity is central to its use in constructing more elaborate molecular architectures. For instance, it can serve as a precursor for the synthesis of various substituted morpholines and other heterocyclic compounds. organic-chemistry.org The development of synthetic methods utilizing such building blocks is crucial for diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse molecules for high-throughput screening in drug discovery and materials science. chemrxiv.orgnih.gov
Overview of Research Trajectories Related to the Compound
Current research involving this compound and related structures is multifaceted. One significant area of investigation is its use in the synthesis of novel bioactive molecules. nih.gov The morpholine moiety is known to impart favorable pharmacokinetic properties to drug candidates, and the ability to functionalize it via the chloromethyl group allows for the fine-tuning of biological activity. researchgate.net For example, the synthesis of novel morpholine-containing systems is an active area of research for the development of new therapeutic agents. jraic.com
Another research trajectory focuses on the development of new synthetic methodologies that utilize this compound as a key starting material. organic-chemistry.org This includes exploring its reactivity with different nucleophiles and developing catalytic systems to achieve specific transformations with high efficiency and stereoselectivity. The synthesis of complex heterocyclic phosphonates and bisphosphonates from morpholin-3-one derivatives highlights the ongoing efforts to expand the synthetic utility of this class of compounds. nih.gov Furthermore, the synthesis of related compounds, such as 4-(4-aminophenyl)-3-morpholone, an intermediate for the anticoagulant rivaroxaban, underscores the industrial relevance of morpholone derivatives. google.com
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C5H8ClNO2 | uni.lu |
| Molecular Weight | 149.57 g/mol | uni.lu |
| InChIKey | YKNSZKRYPLTWCD-UHFFFAOYSA-N | uni.lu |
| Canonical SMILES | C1COC(C(=O)N1)CCl | uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c6-3-4-5(8)7-1-2-9-4/h4H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNSZKRYPLTWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(=O)N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219419-23-3 | |
| Record name | 2-(chloromethyl)morpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloromethyl Morpholin 3 One and Analogous Morpholinone Scaffolds
Strategies for the Formation of the Morpholin-3-one (B89469) Core
The construction of the fundamental morpholin-3-one ring system can be achieved through several strategic approaches, primarily involving either intramolecular or intermolecular bond formation.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective method for synthesizing the morpholin-3-one core. This strategy typically involves the ring closure of a linear precursor that already contains the requisite nitrogen, oxygen, and carbonyl functionalities. A prevalent method involves the cyclization of α-(2-haloethoxy)acetamides under basic conditions.
A key precursor for this approach is 2-(2-chloroethoxy)acetamide. In the presence of a suitable base, the amide nitrogen can displace the terminal chloride to form the six-membered morpholin-3-one ring. Another versatile precursor is N-(2-hydroxyethyl)-2-chloroacetamide. Treatment of this compound with a base facilitates an intramolecular Williamson ether synthesis, where the alkoxide formed from the hydroxyl group displaces the α-chloro substituent on the acetamide (B32628) moiety to yield the morpholin-3-one ring. A specific example is the cyclization of N-(2-hydroxyethyl)-2-chloroacetamide, which upon treatment with a base like sodium ethoxide, yields morpholin-3-one.
A related intramolecular approach involves the cyclization of epoxyamides. For instance, a chemodivergent synthesis can produce 2-[aryl/alkyl(hydroxy)methyl]morpholin-3-ones from a common epoxyamide precursor researchgate.net.
Intermolecular Cyclization Strategies
Intermolecular strategies involve the reaction of two different molecules to form the morpholin-3-one ring. A classical and widely used approach is the reaction of an ethanolamine (B43304) derivative with a haloacetyl halide. For example, the reaction of ethanolamine with chloroacetyl chloride results in the formation of N-(2-hydroxyethyl)-2-chloroacetamide, which can then undergo intramolecular cyclization as described above.
A more direct intermolecular approach involves the reaction of ethanolamine with an α-haloacetate, such as ethyl chloroacetate (B1199739), in the presence of a base. A method has been described using monoethanolamine and ethyl chloroacetate in isopropanol (B130326) as a solvent, with sodium alcoholate as the base, to produce morpholin-3-one at a temperature of 50-80 °C nih.gov.
One-Pot Synthetic Protocols
One-pot syntheses offer an efficient alternative by combining multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates. Such protocols are highly valued for their atom economy and reduced waste.
For instance, a one-pot procedure for the synthesis of 4-(4-nitrophenyl)morpholin-3-one (B139987) involves the reaction of 2-(2-chloroethoxy)acetic acid with 4-nitroaniline, followed by an in-situ cyclization of the resulting amide google.com. While this example leads to an N-substituted morpholinone, the principle can be adapted for the synthesis of the parent ring system. Another one-pot process involves the reaction of 4-(4-morpholin-3-onyl)aniline with other reagents to form more complex molecules, demonstrating the utility of the morpholinone scaffold in multi-step syntheses researchgate.net.
Introduction of the Chloromethyl Moiety
The introduction of a chloromethyl group at the 2-position of the morpholin-3-one ring is a critical step for creating the target compound, 2-(chloromethyl)morpholin-3-one. This can be achieved through direct introduction or, more commonly, through functional group manipulation after the ring has been formed.
Direct Chloromethylation Techniques
Direct chloromethylation of the pre-formed morpholin-3-one ring is theoretically possible but challenging. The reaction would likely involve an electrophilic chloromethylating agent. However, controlling the regioselectivity to favor substitution at the C-2 position over the nitrogen atom can be difficult. There is limited specific literature describing the direct chloromethylation of unsubstituted morpholin-3-one.
Post-Cyclization Functionalization Methods
A more practical and controllable approach to introducing the chloromethyl group is through the functionalization of a pre-existing morpholin-3-one derivative. A common and effective strategy is the conversion of a 2-(hydroxymethyl)morpholin-3-one (B2554540) intermediate.
This two-step process begins with the synthesis of 2-(hydroxymethyl)morpholin-3-one. A synthetic route to a similar compound, 6-(hydroxymethyl)-2-methylmorpholin-3-one, has been reported, involving the cyclization of an appropriate precursor derived from aminopropanediol and chloropropionyl chloride nih.gov. A similar strategy can be envisioned for the synthesis of 2-(hydroxymethyl)morpholin-3-one.
Once the 2-(hydroxymethyl)morpholin-3-one is obtained, the hydroxyl group can be converted to a chloride. A standard method for this transformation is the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, the treatment of a hydroxymethyl-substituted heterocycle with thionyl chloride in a suitable solvent like acetonitrile (B52724) can effectively yield the corresponding chloromethyl derivative.
An alternative to direct chlorination involves the conversion of the hydroxyl group into a better leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a chloride source. For example, reacting the 2-(hydroxymethyl) derivative with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) would form the mesylate, which can then be readily displaced by a chloride ion.
Asymmetric Synthetic Approaches for Chiral Analogs
The development of asymmetric synthetic routes to chiral morpholinone analogs is crucial for accessing enantiomerically pure compounds for pharmaceutical applications. While specific methods for this compound are not extensively detailed in the provided search results, general strategies for the asymmetric synthesis of substituted morpholinones can be inferred and applied.
A significant advance in this area is the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones has been reported. acs.org This method involves the reaction of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols, proceeding through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. acs.org This approach provides a pathway to C3-substituted morpholinones with high enantioselectivity.
Another strategy involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence. acs.org This method utilizes commercially available aldehydes and a quinine-derived urea (B33335) catalyst to produce 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in good yields and high enantiomeric excess. acs.org Such a strategy could potentially be adapted for the synthesis of chiral analogs of this compound by selecting appropriate starting materials.
The following table summarizes key aspects of these asymmetric synthetic approaches:
| Method | Catalyst | Key Reaction Steps | Products | Enantioselectivity |
| Chiral Phosphoric Acid Catalysis acs.org | Chiral Phosphoric Acid | Domino [4 + 2] heteroannulation, 1,2-aryl/alkyl shift | C3-substituted morpholinones | High |
| One-pot DROC Sequence acs.org | Quinine-derived urea | Knoevenagel reaction, Asymmetric epoxidation, Domino ring-opening cyclization | 3-Aryl/alkyl morpholin-2-ones | Up to 99% ee |
These examples highlight the power of asymmetric catalysis in the construction of chiral morpholinone cores, providing a foundation for the development of stereoselective syntheses of this compound analogs.
Scalability and Industrial Feasibility of Synthetic Routes
The industrial production of morpholin-3-one derivatives, particularly as key intermediates for pharmaceuticals like rivaroxaban, demands synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally friendly. google.comgoogle.com Several patents and process research articles describe methodologies aimed at achieving these goals.
A significant improvement in the synthesis of 4-(4-aminophenyl)morpholin-3-one (B139978) is the use of catalytic hydrogenation in an aqueous medium. google.com This method is advantageous as it avoids the use of flammable organic solvents, thus enhancing the safety of the industrial process. The reaction of 4-(4-nitrophenyl)-morpholin-3-one in the presence of a palladium on activated carbon catalyst in water leads to the desired product in good yield. google.com
The following table outlines key features of various industrially focused synthetic routes for morpholin-3-one derivatives:
| Target Compound | Key Process Features | Advantages | Scale |
| 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one google.com | Avoids hazardous and expensive reagents. | Cost-effective, reproducible, robust, higher yields and purities. | Industrial |
| 4-(4-aminophenyl)morpholin-3-one google.com | "One-pot" cyclization and catalytic hydrogenation. | Economic, high overall yield (68%). | Industrial |
| 4-(4-aminophenyl)morpholin-3-one google.com | Catalytic hydrogenation in water. | Enhanced safety, environmentally friendly. | Industrial |
| 4-(4-nitrophenyl)morpholin-3-one acs.org | Oxidation with sodium chlorite. | Facile, economically efficient, no column purification. | Not specified |
These developments underscore the continuous effort to optimize the synthesis of morpholin-3-one derivatives for large-scale manufacturing, focusing on economic and environmental sustainability.
Catalytic Methods in Morpholin-3-one Synthesis
Catalysis plays a pivotal role in the synthesis of morpholin-3-one and its analogs, enabling efficient and selective transformations. Both metal-based and organocatalytic methods have been successfully employed.
As mentioned previously, chiral phosphoric acids have emerged as powerful organocatalysts for the enantioselective synthesis of C3-substituted morpholinones. acs.org These catalysts activate the substrates through hydrogen bonding, facilitating a cascade reaction that leads to the desired chiral products. acs.org
In the context of industrial synthesis, catalytic hydrogenation is a widely used method. For the preparation of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for rivaroxaban, the reduction of the corresponding nitro compound is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.comgoogle.comjustia.com This method is highly efficient and is a cornerstone of many industrial processes.
Furthermore, the synthesis of the morpholin-3-one ring itself can be achieved through catalytic means. For instance, the reaction of monoethanolamine with ethyl chloroacetate can be carried out in the presence of a sodium alkoxide catalyst to yield 3-morpholinone. google.com Another approach involves the use of a phenylboronic acid catalyst for the amidation reaction between 2-(2-chloroethoxy)acetic acid and 4-nitro-aniline, which is a key step in a multi-step synthesis of 4-(4-aminophenyl)morpholin-3-one. google.com Copper(I) iodide has also been used as a catalyst in the cycloaddition of morpholino nucleosides, showcasing the versatility of catalytic methods in modifying the morpholine (B109124) scaffold. nih.gov
The following table provides a summary of various catalytic methods used in the synthesis of morpholin-3-one and its derivatives:
| Catalyst | Reaction Type | Substrates | Product |
| Chiral Phosphoric Acid acs.org | Enantioselective heteroannulation/rearrangement | Aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols | C3-substituted morpholinones |
| Palladium on Carbon (Pd/C) google.comgoogle.comjustia.com | Catalytic Hydrogenation | 4-(4-nitrophenyl)morpholin-3-one | 4-(4-aminophenyl)morpholin-3-one |
| Sodium Alkoxide google.com | Cyclization | Monoethanolamine and ethyl chloroacetate | 3-Morpholinone |
| Phenylboronic Acid google.com | Amidation | 2-(2-chloroethoxy)acetic acid and 4-nitro-aniline | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide |
| Copper(I) Iodide nih.gov | Cycloaddition | Alkyne morpholine nucleoside and azide | Triazole-linked morpholino dimer |
The diverse range of catalytic methods available for the synthesis of morpholin-3-ones highlights the maturity of this field and provides a robust toolbox for chemists to access a wide array of functionalized derivatives.
Chemical Reactivity and Transformative Potential of 2 Chloromethyl Morpholin 3 One
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chlorine atom of the chloromethyl group is a good leaving group, rendering the adjacent carbon atom susceptible to attack by a variety of nucleophiles. This classic SN2 reaction pathway is a cornerstone of the synthetic utility of 2-(chloromethyl)morpholin-3-one, enabling the introduction of a wide array of functional groups.
Reactions with Amine Nucleophiles
Primary and secondary amines readily react with this compound to afford the corresponding aminomethyl-substituted morpholin-3-ones. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, displacing the chloride ion. mdpi.com This reaction is a versatile method for constructing more complex molecules, as demonstrated by the synthesis of various biologically relevant scaffolds. For instance, the reaction of 2-(chloromethyl)-1H-benzimidazole with morpholine (B109124), a similar electrophile-nucleophile pairing, proceeds efficiently in the presence of potassium carbonate in acetonitrile (B52724). mdpi.com
Interactive Table: Reactions of this compound with Amine Nucleophiles
| Amine Nucleophile | Product |
|---|---|
| Morpholine | 2-(Morpholinomethyl)morpholin-3-one |
| Aniline | 2-((Phenylamino)methyl)morpholin-3-one |
| Benzylamine | 2-((Benzylamino)methyl)morpholin-3-one |
Reactions with Oxygen-Containing Nucleophiles
Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the chloride from the chloromethyl group to form ether linkages. These reactions are typically performed under basic conditions to generate the more potent alkoxide or phenoxide nucleophile from the corresponding alcohol or phenol (B47542). For example, sodium phenoxide, readily prepared from phenol and a base like sodium hydroxide, is a common reagent for such transformations, leading to the formation of aryl ethers. wikipedia.orgvedantu.com
Interactive Table: Reactions of this compound with Oxygen-Containing Nucleophiles
| Oxygen Nucleophile | Product |
|---|---|
| Sodium methoxide | 2-(Methoxymethyl)morpholin-3-one |
| Sodium phenoxide | 2-(Phenoxymethyl)morpholin-3-one |
Reactions with Sulfur and Carbon-Based Nucleophiles
The reactivity of the chloromethyl group extends to sulfur and carbon nucleophiles, further expanding the synthetic possibilities. Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form thioethers. These reactions are analogous to those with amines and alcohols.
Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds like diethyl malonate, can also be employed to form new carbon-carbon bonds. These reactions typically require a strong base to generate the enolate, which then attacks the electrophilic carbon of the chloromethyl group.
Interactive Table: Reactions of this compound with Sulfur and Carbon-Based Nucleophiles
| Nucleophile | Product |
|---|---|
| Sodium thiophenoxide | 2-((Phenylthio)methyl)morpholin-3-one |
| Diethyl malonate (with base) | Diethyl 2-((3-oxomorpholin-2-yl)methyl)malonate |
Reactions Involving the Morpholin-3-one (B89469) Ring System
The morpholin-3-one ring itself possesses reactive sites that can be targeted for further functionalization, namely the amide bond and the nitrogen atom.
Hydrolytic Stability and Ring Opening Pathways
The amide bond within the morpholin-3-one ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring opening. This process can be a consideration in the design of synthetic routes and in the biological applications of molecules containing this scaffold. The stability of the ring is pH-dependent. For instance, related heterocyclic structures like dihydrouridine exhibit pH-dependent ring opening, highlighting the general susceptibility of such rings to hydrolytic cleavage. nih.gov Under harsh hydrolytic conditions, the amide bond can be cleaved to yield the corresponding amino acid derivative.
Amide Functionalization and Derivatization
The nitrogen atom of the amide can be functionalized through N-alkylation or N-acylation reactions. N-alkylation can be achieved using alkyl halides in the presence of a base. This allows for the introduction of various alkyl or aryl groups at the 4-position of the morpholinone ring. nih.gov Similarly, N-acylation can be accomplished using acylating agents like acid chlorides or anhydrides to introduce an acyl group, further modifying the properties of the molecule. These derivatization reactions are crucial for tuning the biological activity and physicochemical properties of morpholin-3-one-based compounds. mdpi.com
Oxidation and Reduction Reactions
Oxidation and reduction are fundamental transformations in organic chemistry involving the transfer of electrons. nih.gov For a compound like this compound, these reactions would target specific functional groups.
Oxidation: The morpholine ring, particularly the secondary amine (if N-unsubstituted) and the ether linkage, could be susceptible to oxidation. However, the lactam functionality is generally robust under typical oxidizing conditions. The primary chloride is not typically oxidized directly.
Reduction: The most reactive site for reduction is the amide (lactam) carbonyl group. This group could potentially be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another common reduction method. For instance, the reduction of a nitro group on a phenyl-morpholinone ring is a key step in the synthesis of pharmaceutical intermediates like 4-(4-aminophenyl)-3-morpholinone, typically using hydrogen gas with a palladium catalyst. google.com
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often utilizing palladium, nickel, or copper catalysts. researchgate.netnih.govjraic.com For a substrate like this compound, the C(sp³)–Cl bond is the reactive site for such transformations.
These reactions typically involve the oxidative addition of the alkyl halide to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. researchgate.net While aryl chlorides have been studied extensively, the use of alkyl chlorides like this compound can be challenging. nih.gov
Common coupling reactions applicable to alkyl halides include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester). researchgate.net
Stille Coupling: Reaction with an organotin reagent.
Negishi Coupling: Reaction with an organozinc reagent.
Sonogashira Coupling: Reaction with a terminal alkyne, typically co-catalyzed by copper. nih.gov
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Although no specific examples exist for this compound, research on analogous structures like 2-(chloromethyl)-2,1-borazaronaphthalene demonstrates that pseudobenzylic chlorides can serve as electrophiles in palladium-catalyzed Suzuki and Sonogashira couplings to form new C(sp³)–C(sp²) and C(sp³)–C(sp) bonds. nih.gov
Table 1: Illustrative General Data for Metal-Catalyzed Coupling Reactions This table is a generalized representation and does not reflect actual experimental results for this compound.
| Coupling Reaction | Typical Catalyst | Coupling Partner | Resulting Bond |
| Suzuki | Pd(PPh₃)₄ | R-B(OH)₂ | C-C |
| Negishi | Pd(dba)₂ / ligand | R-ZnX | C-C |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | R-C≡CH | C-C (alkyne) |
| Buchwald-Hartwig | Pd₂(dba)₃ / ligand | R₂NH | C-N |
Dehydrochlorination Reactions
Dehydrochlorination is an elimination reaction where a hydrogen and a chlorine atom are removed from adjacent carbons, typically forming an alkene. masterorganicchemistry.com This reaction is usually promoted by a base. In this compound, the chlorine is on the methyl group and the adjacent carbon is the C2 of the morpholine ring.
The mechanism is typically a concerted E2 (bimolecular elimination) process, which requires an anti-periplanar arrangement of the proton to be removed and the leaving group (chloride). libretexts.org The choice of base is crucial. Sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK), DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene), or lithium diisopropylamide (LDA) are often used to favor elimination over substitution. masterorganicchemistry.com The expected product from the dehydrochlorination of this compound would be 2-methylidenemorpholin-3-one, an α,β-unsaturated amide (an enamide).
Table 2: Common Bases Used in Dehydrochlorination Reactions This table is a generalized representation and does not reflect actual experimental results for this compound.
| Base | Formula | Characteristics |
| Potassium tert-butoxide | t-BuOK | Strong, sterically hindered |
| Sodium Hydride | NaH | Strong, non-nucleophilic |
| Lithium diisopropylamide | LDA | Strong, very hindered, non-nucleophilic |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Strong, non-nucleophilic |
Derivatives and Structural Analogs of 2 Chloromethyl Morpholin 3 One in Research
Synthesis of Substituted 2-(Chloromethyl)morpholin-3-one Derivatives
Direct substitution on the this compound molecule itself is not extensively documented in readily available literature. Instead, research often focuses on synthesizing substituted morpholin-3-one (B89469) rings from acyclic precursors. This approach allows for greater diversity in the final products.
A relevant example is the synthesis of 4-(2-hydroxyethyl)morpholin-3-one (B1283481). This process begins with the reaction of diethanolamine (B148213) with potassium tert-butoxide in toluene. chemicalbook.com The subsequent addition of methyl chloroacetate (B1199739) to the reaction mixture yields the desired 4-(2-hydroxyethyl)morpholin-3-one as a colorless oil after distillation. chemicalbook.com This method highlights a common strategy for introducing substituents at the nitrogen atom (N-4) of the morpholin-3-one ring.
The reactive chloromethyl group at the C-2 position is primarily utilized for linking the morpholin-3-one core to other molecular scaffolds through nucleophilic substitution reactions. This is a recurring theme in the construction of complex heterocyclic systems. For instance, the synthesis of various morpholino alkyl derivatives has been undertaken to explore their effects on the central nervous system. nih.gov
Incorporation of the this compound Unit into Complex Heterocyclic Systems
The this compound moiety serves as a key component in the assembly of intricate heterocyclic frameworks. Its ability to connect with other ring systems has led to the development of novel fused and hybrid molecules with potential applications in medicinal chemistry.
The fusion of a morpholin-3-one ring with a quinazoline (B50416) core has resulted in the creation of novel derivatives investigated for their potential as enzyme inhibitors. A series of morpholin-3-one-fused quinazoline derivatives were designed and synthesized to evaluate their activity as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. google.com These compounds are of interest for their potential anti-cancer properties. google.com The general synthesis of quinazolinones can be achieved through various methods, including the condensation of o-aminobenzamides with appropriate reagents. organic-chemistry.orgscispace.com In a specific example of fused systems, the synthesis of 2,3-fused quinazolinones has garnered attention as the additional rings enhance rigidity and planarity, which can be beneficial for biological activity. organic-chemistry.org
A significant application of the morpholin-3-one scaffold is found in the synthesis of hybrid molecules containing an oxazolidinone ring. A key example is the synthesis of 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, an important intermediate in the preparation of the anticoagulant drug Rivaroxaban. google.com
The synthesis involves several steps, starting with the reaction of 4-(4-morpholin-3-onyl)aniline. google.com A crucial step is the formation of the oxazolidinone ring. For instance, 4-[4-(3-chloro-2-hydroxy-propylamino)-phenyl]-morpholin-3-one can be reacted with carbonyl diimidazole or triphosgene (B27547) to yield the corresponding 4-[4-(5-chloromethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one. google.com The chloromethyl group on the oxazolidinone ring is then typically converted to an aminomethyl group to produce the final key intermediate. google.com
The synthesis of oxazolidinones in general can be achieved through various routes, including the cyclization of amino alcohols with phosgene (B1210022) equivalents or via palladium-catalyzed intramolecular aminohydroxylation. organic-chemistry.org Research has also focused on the stereoselective synthesis of oxazolidinone-fused piperidines as potential muscarinic M1 receptor agonists. rsc.org
The this compound unit can be conjugated with oxadiazole rings to create novel chemical entities. While direct synthesis from this compound is not explicitly detailed, analogous reactions provide a clear pathway. A series of oxadiazole derivatives possessing a morpholine (B109124) moiety were synthesized through the nucleophilic substitution reaction of google.comuni.lunih.gov-oxadiazole-2-thiol derivatives with 4-(2-chloroethyl)morpholine. rsc.org This reaction is analogous to how the chloromethyl group of this compound would react with a nucleophilic oxadiazole.
These oxadiazole-morpholine conjugates were evaluated for their antitumor potential. rsc.org The synthesis of 1,3,4-oxadiazoles can be accomplished through various methods, such as the oxidative cyclization of acylhydrazones. kpi.ua
The integration of the morpholin-3-one scaffold with benzoxazine (B1645224) rings is an area of interest for creating novel polymers and biologically active molecules. Benzoxazines are typically synthesized through the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde. rsc.org The properties of the resulting polybenzoxazines can be tailored by the choice of the initial reactants. scispace.commdpi.com
While direct synthesis of a benzoxazine fused to a morpholin-3-one is not commonly reported, the synthesis of benzoxazines containing a morpholine unit is known. researchgate.net For example, a solventless synthesis method can be used to prepare these compounds. mdpi.com The development of fused-ring benzoxazine monomers is also an active area of research. jocpr.com
The morpholin-3-one moiety can be incorporated into triazine-based compounds, which are known for a wide range of biological activities. The most common precursor for s-triazine derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The chlorine atoms on the triazine ring can be substituted in a stepwise manner by nucleophiles. nih.gov
A plausible synthesis of a triazine-based compound incorporating a morpholin-3-one would involve the reaction of a morpholin-3-one derivative, acting as a nucleophile, with cyanuric chloride. The reaction conditions, particularly the temperature, can be controlled to achieve mono-, di-, or tri-substituted triazines. jocpr.com For example, the first substitution can be carried out at 0-5°C, the second at room temperature, and the third at elevated temperatures. nih.gov Various morpholine- and piperidine-containing s-triazine derivatives have been synthesized and evaluated for their antiproliferative activities.
Thienopyrimidine Structures
Thienopyrimidines, which are bioisosteres of purine (B94841) bases like adenine (B156593) and guanine, represent a significant area of interest in drug discovery. nih.gov The synthesis of thienopyrimidine derivatives often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) core. One common precursor for this is a 2-aminothiophene derivative.
While direct reaction of this compound in the synthesis of thienopyrimidines is not extensively documented in publicly available literature, the synthesis of related structures suggests a plausible pathway. For instance, the synthesis of 2-chloromethyl-thieno[3,2-d]pyrimidinone has been reported, highlighting the utility of a chloromethyl group at the 2-position of the thienopyrimidine scaffold. nih.govresearchgate.net This intermediate is valuable for further functionalization.
A feasible synthetic route could involve the reaction of a suitable 2-aminothiophene-3-carboxamide (B79593) with chloroacetaldehyde (B151913) to form a dihydropyrimidinone, which can then be oxidized to the thienopyrimidinone. Alternatively, a 2-aminothiophene can be reacted with a reagent that introduces the chloromethyl-substituted portion of the pyrimidine ring.
Research has also described the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, demonstrating the successful coupling of a morpholine moiety to a thienopyrimidine core. nih.gov This further supports the potential for creating hybrid structures that incorporate elements of both this compound and thienopyrimidines. The general synthetic strategies for thienopyrimidines often start from 2-aminothiophene precursors, which are then cyclized with various reagents to form the pyrimidine ring. researchgate.netnih.gov
Table 1: Examples of Thienopyrimidine Synthesis Starting Materials
| Starting Material | Reagent(s) | Product Type |
| 2-Aminothiophene-3-carbonitrile | Formic acid, Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one |
| 2-Aminothiophene-3-carboxylate | Phenyl isothiocyanate, KOH | 3-Phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one |
| 2-Aminothiophene-3-carboxamide | Chloroacetyl chloride | Chloroacetylamino-thienopyrimidine |
Thienotriazolodiazepine Derivatives
Thienotriazolodiazepines are complex heterocyclic systems that have been investigated for their pharmacological properties. A patent describes a method for synthesizing thienotriazolodiazepine derivatives, which are noted for their potential as platelet-activating factor antagonists. google.com The synthesis outlined in this patent, however, does not start from a morpholine-containing precursor.
The patented synthesis of a thienotriazolodiazepine, specifically tetrahydro-4,7,8,10-methyl-1-(chloro-2-phenyl)-6-(methoxy-4-phenylcarbamoyl)-9-pyrido[4,3':4,5]thieno[3,2-f]triazolo-1,2,4[4,3-α]diazepine-1,4], begins with (2-chlorobenzoyl)acetonitrile and proceeds through a multi-step sequence involving the formation of a 2-amino-3-(2-chlorobenzoyl)-thieno[2,3-b]pyridine derivative. google.com This intermediate then undergoes a series of reactions, including bromination, amination, and cyclization, to form the diazepine (B8756704) and subsequently the triazole ring. google.com
The potential to synthesize thienotriazolodiazepines from this compound would likely require a novel synthetic strategy. Such a strategy might involve the initial formation of a thienodiazepine ring system, which could then be fused with a triazole ring. The morpholinone moiety could potentially be introduced as a substituent on the thieno[3,2-f] google.comresearchgate.netnih.govtriazolo[4,3-a] google.comnih.govdiazepine core.
Table 2: Key Intermediates in a Patented Thienotriazolodiazepine Synthesis google.com
| Intermediate | Synthetic Step |
| 2-Amino-3-(2-chlorobenzoyl)-6-ethoxycarbonyl-4,5,6,7-tetrahydropyrido[3,4-b]thiophene | Formation from (2-chlorobenzoyl)acetonitrile |
| 2-Bromoacetamido-3-(2-chlorobenzoyl)-6-ethoxycarbonyl-4,5,6,7-tetrahydropyrido[3,4-b]thiophene | Reaction with bromoacetyl bromide |
| 5-(2-chlorophenyl)-8-ethoxycarbonyl-6,7,8,9-tetrahydro-3H-pyrido[4',3':4,5]thieno[3,2-f]-1,4-diazepine-2-one | Cyclization to form the diazepine ring |
Stereoisomeric and Enantiomeric Variants
The presence of a chiral center at the C2 position of the morpholin-3-one ring in this compound means that this compound can exist as a pair of enantiomers. The synthesis and separation of these stereoisomers are important for understanding their differential biological activities and for the development of stereochemically pure therapeutic agents.
An improved, second-generation approach involves the preparation of a chiral 2-chloro alcohol, which is then converted to a bis-electrophile that can undergo chemoselective displacement and cyclization to yield the desired C2-functionalized morpholine with high enantiomeric excess. nih.gov
The enantioselective synthesis of related morpholine derivatives has been achieved using methods such as Sharpless asymmetric epoxidation to establish the key stereocenters. nih.gov For example, the (R,R)- and (S,S)-enantiomers of 2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine were synthesized starting from 3-chlorocinnamic acid. nih.gov
The separation of enantiomers can often be achieved using chiral High-Performance Liquid Chromatography (HPLC). nih.govnih.govmdpi.comsigmaaldrich.comdcu.ie This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Table 3: General Approaches for Obtaining Chiral Morpholine Derivatives
| Method | Description | Key Features |
| Organocatalytic Asymmetric Synthesis | Enantioselective functionalization of an acyclic precursor followed by cyclization. nih.gov | Can provide high enantiomeric excess, but may be prone to epimerization. |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. nih.gov | The stereochemistry of the final product is derived from the starting material. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. nih.govnih.gov | Often employs chiral HPLC or crystallization with a chiral resolving agent. |
Deuterated Analogs for Mechanistic Investigations
The use of isotopically labeled compounds, particularly deuterated analogs, is a powerful tool for elucidating reaction mechanisms. chem-station.comresearchgate.netnih.govprinceton.edu The replacement of a hydrogen atom with a deuterium (B1214612) atom can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the two isotopes. chem-station.com This effect can provide valuable information about bond-breaking and bond-forming steps in a reaction pathway.
While specific studies detailing the deuteration of this compound for mechanistic investigations are not prevalent in the literature, the general principles of deuterium labeling are well-established and applicable. chem-station.comnih.govprinceton.edu For example, in a reaction involving the cleavage of the C-Cl bond, deuteration of the chloromethyl group (e.g., -CD2Cl) would not be expected to produce a significant primary KIE unless a C-D bond is broken in the rate-determining step. However, secondary KIEs could be observed.
Deuterated morpholine derivatives have been synthesized for use in pharmaceutical compounds. A patent describes the synthesis of deuterated linezolid, which contains a 2,2,6,6-d4-morpholinyl moiety. This highlights the feasibility of introducing deuterium into the morpholine ring system.
The synthesis of deuterated analogs of this compound could be envisioned using deuterated starting materials. For instance, the use of deuterated epichlorohydrin (B41342) in a reaction sequence could introduce deuterium into the chloromethyl group. The resulting deuterated compound could then be used in mechanistic studies of its reactions, such as nucleophilic substitutions at the chloromethyl carbon or reactions involving the morpholinone ring.
Table 4: Potential Applications of Deuterated this compound in Mechanistic Studies
| Mechanistic Question | Potential Deuteration Site | Expected Outcome |
| Role of C-H bond cleavage in a side reaction | Methylene (B1212753) group of the chloromethyl moiety (-CD2Cl) | Observation of a primary KIE if this bond is broken in the rate-determining step. |
| Involvement of the morpholine ring protons in a reaction | Protons on the morpholine ring | Changes in reaction rate or product distribution upon deuteration. |
| Tracing the fate of the molecule in a complex reaction mixture | Any position on the molecule | Use as an internal standard or tracer in mass spectrometry-based analyses. |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of "2-(Chloromethyl)morpholin-3-one." By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a complete connectivity map of the molecule can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For morpholine (B109124) derivatives, the spectra can reveal the chair conformation of the morpholine ring. nih.gov The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, the protons on the carbon adjacent to the chlorine atom (chloromethyl group) would be expected to appear at a lower field (higher ppm) due to the electron-withdrawing effect of the halogen. Similarly, protons adjacent to the nitrogen and oxygen atoms within the morpholine ring will have characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are generalized predicted values. Actual experimental values may vary based on solvent and experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~165-175 |
| CH-O | ~4.0-4.5 | ~65-75 |
| CH-N | ~3.5-4.0 | ~45-55 |
| CH₂-Cl | ~3.6-3.8 | ~40-50 |
| CH₂-N | ~3.2-3.6 | ~40-50 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When "this compound" is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure.
The key functional groups in this compound each have distinct absorption bands:
Amide (Lactam) C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1690 cm⁻¹. This is one of the most prominent peaks in the spectrum and is a clear indicator of the cyclic amide structure.
C-O-C Stretch: The ether linkage within the morpholine ring will produce a strong absorption, typically in the 1150-1085 cm⁻¹ range.
C-N Stretch: The amine C-N stretching vibration is usually found in the 1250-1020 cm⁻¹ region.
C-H Stretch: Aliphatic C-H stretching vibrations from the methylene (B1212753) groups will appear as multiple bands in the 2850-3000 cm⁻¹ range.
C-Cl Stretch: The carbon-chlorine bond gives rise to a stretching vibration in the fingerprint region, typically between 800-600 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Lactam (Amide) | C=O Stretch | 1650 - 1690 |
| Ether | C-O-C Stretch | 1150 - 1085 |
| Amine | C-N Stretch | 1250 - 1020 |
| Alkane | C-H Stretch | 2850 - 3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For "this compound" (molecular formula C₅H₈ClNO₂), the molecular weight is approximately 149.57 g/mol .
In a typical mass spectrum, the molecule is ionized, often by techniques like Electrospray Ionization (ESI), to form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak; there will be a peak for the molecule containing the ³⁵Cl isotope and another peak, approximately one-third the intensity, at two mass units higher for the ³⁷Cl isotope. miamioh.edu
The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for this molecule could include: libretexts.org
Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen and oxygen heteroatoms is a common pathway. miamioh.edu
Loss of the Chloromethyl Group: Fragmentation could involve the loss of the •CH₂Cl radical (mass ~49.5 u).
Ring Opening: The morpholinone ring can undergo cleavage, leading to characteristic fragment ions.
Loss of CO: A neutral loss of carbon monoxide (28 u) from the lactam ring is a possible fragmentation route.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to aid in identification. uni.lu
X-ray Diffraction Analysis for Solid-State Molecular Conformation
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com If "this compound" can be grown as a suitable single crystal, this technique can provide unambiguous proof of its molecular structure and conformation in the solid state. mdpi.com
The analysis would yield precise bond lengths, bond angles, and torsion angles. It would confirm the chair-like conformation of the morpholine ring, which is common for such six-membered heterocyclic systems, and establish the orientation (axial or equatorial) of the chloromethyl substituent at the C2 position. mdpi.com The resulting data includes unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the crystal lattice. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is most useful for molecules containing chromophores, which are typically systems with conjugated π-electrons. "this compound" contains a lactam (amide) group, which is a chromophore. The n → π* transition of the carbonyl group in the lactam is expected to produce a weak absorption band in the UV region, typically around 210-230 nm. rsc.org While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be used for quantitative analysis and to confirm the presence of the carbonyl chromophore. The absorption spectrum of a related compound, malachite green, shows a broad absorption range from 260–680 nm. mdpi.com
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating "this compound" from reaction mixtures and for assessing its purity. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. chromatographyonline.comtricliniclabs.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The compound would elute at a specific retention time, and a detector (typically UV, set to a wavelength where the compound absorbs, such as ~210 nm) would quantify its presence. The purity is determined by the area percentage of the main peak relative to any impurity peaks. researchgate.net
Gas Chromatography (GC): Given its relatively low molecular weight, GC could also be a viable technique for purity analysis, provided the compound is thermally stable and sufficiently volatile. The compound would be vaporized and passed through a column, separating it from non-volatile impurities or byproducts with different boiling points. chromatographyonline.com
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and to get a quick indication of purity. A spot of the compound on a silica (B1680970) gel plate is developed in a suitable solvent system, and its retention factor (Rf) value provides a measure of its polarity.
Since "this compound" is a chiral molecule (the carbon at position 2 is a stereocenter), specialized chiral chromatography (either HPLC or GC with a chiral stationary phase) would be necessary to separate its enantiomers and determine its enantiomeric purity. researchgate.net
Theoretical and Computational Chemistry Studies of 2 Chloromethyl Morpholin 3 One
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to analyze the electronic structure of 2-(Chloromethyl)morpholin-3-one. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. ekb.egijcce.ac.ir By solving approximations of the Schrödinger equation, it is possible to determine the molecule's geometry, molecular orbital energies, and the distribution of electron density. aps.org
Key aspects of the electronic structure analysis for this compound would include:
Geometric Optimization: The first step involves finding the lowest energy conformation of the molecule. For the morpholin-3-one (B89469) ring, this typically involves identifying whether a chair or boat conformation is more stable. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ekb.eg
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), indicating sites for nucleophilic attack. For this compound, the carbonyl oxygen would be expected to be a region of high negative potential.
Global Reactivity Descriptors: Based on FMO energies, various descriptors such as hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity. ekb.eg
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 6.3 |
| Ionization Potential (I) | 7.5 |
| Electron Affinity (A) | 1.2 |
| Hardness (η) | 3.15 |
| Softness (S) | 0.317 |
| Electronegativity (χ) | 4.35 |
| Electrophilicity Index (ω) | 3.00 |
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. mdpi.com For this compound, docking studies would involve selecting a relevant protein target and using a scoring function to estimate the binding affinity and predict the binding pose.
The process would typically involve:
Preparation of Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. A high-resolution crystal structure of the target protein would be obtained from a database like the Protein Data Bank.
Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the active site of the protein, and various conformations and orientations are sampled. mdpi.com
Analysis of Results: The results are ranked based on a scoring function, which estimates the binding free energy. The top-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. scispace.comeurjchem.com
Based on its structure, this compound has several features that could participate in ligand-target interactions: the carbonyl oxygen and morpholine (B109124) nitrogen can act as hydrogen bond acceptors, while the C-Cl bond could potentially engage in halogen bonding.
| Binding Mode | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| 1 | -7.2 | Ser-122, Tyr-210 | Hydrogen Bond with Carbonyl Oxygen |
| 2 | -6.8 | Leu-150, Val-180 | Hydrophobic Interaction with Morpholine Ring |
| 3 | -6.5 | Asn-125 | Hydrogen Bond with Morpholine Nitrogen |
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to study its conformational flexibility in different environments (e.g., in water or bound to a protein) and to assess the stability of a ligand-protein complex identified through docking. nih.govuva.nl
Key analyses in MD simulations include:
Conformational Analysis: MD simulations can explore the potential energy surface of the molecule to identify stable and transient conformations. This is particularly relevant for the flexible morpholine ring, which can adopt different chair and boat forms. lumenlearning.comnih.govbiomedres.us
Stability of Ligand-Protein Complex: When simulating the docked complex, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the binding pose over the simulation time. A stable RMSD suggests a stable interaction. nih.gov
Flexibility of Protein Residues: The root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated to identify parts of the protein that become more or less flexible upon ligand binding. nih.gov
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to obtain a more accurate estimation of the binding free energy. nih.gov
| Analysis Metric | Result | Interpretation |
|---|---|---|
| Average Ligand RMSD | 1.5 Å | Stable binding pose within the active site. |
| Average Protein Backbone RMSD | 2.1 Å | The overall protein structure remains stable. |
| MM/PBSA Binding Free Energy | -35.5 kcal/mol | Favorable binding interaction. |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. researchgate.net At the molecular level, computational methods can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate physicochemical properties or structural features of a series of compounds with their activities.
For this compound, a computational SAR study would involve:
Designing a Virtual Library: A series of analogs would be designed by systematically modifying the parent structure. For instance, the chlorine atom could be replaced with other halogens (F, Br, I), the chloromethyl group could be moved to other positions, or the morpholine ring could be altered.
Calculating Molecular Descriptors: For each analog, a range of descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.
Developing a QSAR Model: Using statistical methods, a mathematical model is built that links the calculated descriptors to a known (or computationally predicted) biological activity, such as binding affinity from docking studies. mdpi.com
Such a model can help identify the key structural features required for activity and guide the design of more potent molecules. For example, a model might reveal that electronegative substituents on the methyl group are crucial for binding. eurjchem.com
Reaction Mechanism Predictions and Transition State Theory Applications
Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting reaction outcomes, and calculating reaction rates. arxiv.org Using quantum chemical methods, the potential energy surface of a reaction involving this compound can be mapped out.
This involves:
Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.
Locating Transition States (TS): A transition state is a saddle point on the potential energy surface that connects reactants and products. libretexts.org Locating the TS structure is crucial for understanding the reaction pathway.
Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy barrier (Ea), which is a key determinant of the reaction rate according to the Arrhenius equation. libretexts.org
Applying Transition State Theory (TST): TST provides a framework for calculating reaction rate constants from the properties of the reactants and the transition state. wikipedia.org It allows for the calculation of thermodynamic activation parameters like the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation. wikipedia.org
A potential reaction for study could be the nucleophilic substitution of the chloride atom, a common reaction for chloromethyl groups. Computational analysis could predict whether the reaction proceeds via an SN1 or SN2 mechanism. nih.gov
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 22.5 kcal/mol |
| Enthalpy of Activation (ΔH‡) | 21.8 kcal/mol |
| Entropy of Activation (ΔS‡) | -15.2 cal/mol·K |
| Gibbs Free Energy of Activation (ΔG‡) | 26.3 kcal/mol |
Research Applications of 2 Chloromethyl Morpholin 3 One in Chemical Sciences
Utilization as a Building Block in Medicinal Chemistry Research
The primary application of 2-(chloromethyl)morpholin-3-one in medicinal chemistry is its role as an electrophilic building block for the synthesis of more complex molecules. nih.gov The morpholin-3-one (B89469) scaffold itself is a component of numerous bioactive compounds, and the presence of the chloromethyl group provides a convenient chemical handle for its incorporation into novel drug candidates. jchemrev.comresearchgate.net
The carbon-chlorine bond in the chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile attachment of the morpholin-3-one moiety to various molecular frameworks. This is a common strategy in medicinal chemistry, where chloromethylated heterocyclic intermediates are used to construct libraries of compounds for biological screening. mdpi.com Researchers can react this compound with a wide array of nucleophiles—such as amines, phenols, thiols, and carbanions—to generate a diverse set of derivatives. This approach enables systematic Structure-Activity Relationship (SAR) studies, where modifications at the 2-position of the morpholinone ring can be correlated with changes in biological activity to optimize lead compounds. nih.gov
Table 1: Potential Nucleophilic Substitution Reactions with this compound for Medicinal Chemistry
| Nucleophile Type | Reagent Example | Resulting Linkage | Potential Application |
| Amine | Primary/Secondary Amine (R₂NH) | C-N (Aminoalkylation) | Introduction of basic centers to improve solubility or target interactions. |
| Alcohol/Phenol (B47542) | Phenol (ArOH) | C-O (Ether Linkage) | Connection to aromatic scaffolds common in kinase inhibitors. |
| Thiol | Thiophenol (ArSH) | C-S (Thioether Linkage) | Creation of bioisosteres for ether-linked compounds, enhancing metabolic stability. |
| Carbanion | Malonic Ester Enolate | C-C (Carbon-Carbon Bond) | Elaboration of the carbon skeleton for novel scaffold development. |
Application in Chemical Biology for Probe Design and Pathway Elucidation
Chemical biology utilizes small molecules to study and manipulate biological systems. pressbooks.pub A key technique in this field is the design of chemical probes—molecules equipped with reporter tags (e.g., fluorophores, biotin) or reactive groups that can be used to visualize, isolate, and identify biological targets and elucidate their pathways.
The reactive nature of this compound makes it an ideal starting point for the synthesis of such probes. The morpholin-3-one core can serve as the "warhead" that recognizes a specific biological target, while the chloromethyl group acts as a covalent attachment point for a reporter tag. For instance, reaction with an amino-functionalized fluorophore or a biotin (B1667282) derivative would yield a tagged version of the parent molecule. These probes could then be used in a variety of experiments:
Target Identification: A biotinylated probe could be used in pull-down assays with cell lysates to isolate its binding partners, which can then be identified by mass spectrometry.
Cellular Imaging: A fluorescently-labeled probe could be used in microscopy to visualize the subcellular localization of its target.
Activity-Based Protein Profiling (ABPP): If the morpholin-3-one scaffold targets an enzyme, the chloromethyl group could act as a reactive fragment to covalently label the active site, allowing for the study of enzyme activity in complex biological samples.
Role in the Development of New Catalysts and Ligands
Morpholine (B109124) derivatives have been successfully employed as organocatalysts, particularly in promoting asymmetric reactions. frontiersin.org Furthermore, the nitrogen and oxygen atoms of the morpholine ring can coordinate to metal centers, making them valuable components of ligands for transition metal catalysis.
This compound serves as a precursor for new, potentially bidentate or tridentate, ligands. nih.gov The chloromethyl group can be readily converted into a variety of other coordinating functional groups. For example, substitution of the chloride with a phosphine, pyridine, or imidazole (B134444) group would create a new donor site. The resulting ligand could chelate a metal ion using the newly introduced group in conjunction with the ring's endocyclic oxygen or the nitrogen of the amide. Such ligands could find applications in various catalytic transformations, including hydrogenation, cross-coupling, and polymerization. The modular synthesis starting from this compound allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance.
A notable example of morpholine's role in catalysis is its use as a modifier on palladium catalysts for the selective hydrogenation of p-chloronitrobenzene, where it acts as a dechlorination inhibitor. mdpi.com This highlights the potential for morpholine-based structures to influence the selectivity and efficiency of catalytic processes.
Table 2: Potential Ligand Precursors from this compound
| Reagent | Resulting Functional Group | Potential Donor Atoms |
| Diphenylphosphine (HPPh₂) | -CH₂PPh₂ | P, O |
| Imidazole | -CH₂-Im | N, O, N(amide) |
| Sodium Azide (NaN₃) then H₂/Pd | -CH₂NH₂ | N, O |
Contribution to Advanced Organic Synthesis Methodologies
The synthesis of complex heterocyclic systems like substituted morpholinones is an active area of research in organic chemistry. researchgate.net Methodologies that allow for the efficient and controlled construction of these scaffolds are highly sought after. researchgate.netacs.org this compound contributes to this field not as a product of a new methodology, but as a key reactant that enables further synthetic elaboration.
Its availability allows chemists to bypass the often-challenging steps of forming the morpholinone ring and directly access a functionalized intermediate. This simplifies synthetic routes to complex target molecules containing the morpholin-3-one unit. For example, it can be used in multi-component reactions or in tandem reaction sequences where the initial nucleophilic substitution at the chloromethyl position is followed by further transformations on the morpholinone ring or the newly introduced substituent. This building block approach accelerates the synthesis of diverse molecular architectures, facilitating the exploration of new chemical space. researchgate.net
Enabling Scaffold for Investigating Molecular Interactions
Understanding and optimizing the interactions between a small molecule and its biological target is fundamental to drug design. nih.gov The morpholine scaffold is valued for its ability to form favorable interactions, including hydrogen bonds via the amide N-H and carbonyl oxygen, and for its role in conferring advantageous pharmacokinetic properties. nih.govjchemrev.com
This compound is an enabling tool for systematically probing these molecular interactions. By using the chloromethyl group as a point of diversification, a library of analogues can be synthesized where a wide variety of functional groups are appended to the 2-position of the morpholinone ring. Each analogue in the library presents a different set of steric and electronic features at this position.
By screening this library against a biological target (e.g., an enzyme or receptor), researchers can gather detailed SAR data. This data reveals which types of functional groups enhance binding affinity and which are detrimental. For instance, one could determine if a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, or a charged moiety is preferred in the corresponding pocket of the target protein. This systematic approach provides a high-resolution map of the molecular interactions governing binding and is invaluable for the rational design of more potent and selective compounds.
Q & A
Q. Key Reagents and Conditions :
| Step | Reagents/Conditions | Role | Reference |
|---|---|---|---|
| 1 | Chloroacetyl chloride, NaOH | Electrophilic substitution | |
| 2 | BrCH₂COOEt, DIPEA, CH₃CN, 55°C | Alkylation |
Yield optimization requires controlling reaction temperature, solvent polarity, and stoichiometry of base (e.g., DIPEA) to minimize side reactions .
How is the purity and structural integrity of this compound validated in academic research?
Level : Basic
Answer :
Analytical characterization employs:
- Chromatography : HPLC with UV detection (≥98% purity) using protocols similar to those for related chloromethyl compounds .
- Spectroscopy :
Q. Reference Data :
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Molecular Weight | 225.67 g/mol | GC-MS | |
| Key ¹H NMR Shift | δ 3.7–4.2 (m, CH₂Cl) | NMR |
What strategies resolve contradictions in spectroscopic data during characterization?
Level : Advanced
Answer :
Conflicts in spectral data (e.g., unexpected peaks in NMR) arise from:
Q. Mitigation Strategies :
| Issue | Solution | Reference |
|---|---|---|
| Impurity Peaks | Multi-step purification (HPLC + recrystallization) | |
| Dynamic NMR Effects | Variable-temperature NMR to isolate tautomers |
Cross-validation with high-resolution MS and X-ray crystallography (if crystals are obtainable) is recommended .
How can reaction yields be improved during derivatization of this compound for biological studies?
Level : Advanced
Answer :
Derivatization (e.g., amide formation) efficiency depends on:
- Reagent Selection : Use HATU/DIPEA for amide coupling to minimize racemization .
- Solvent Optimization : Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilicity .
Case Study :
Reaction with 4-isopropylaniline in DMF (HATU, DIPEA) achieves >80% yield when:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 25–30°C | Prevents decomposition |
| Reaction Time | 12–18 hrs | Ensures completion |
| Molar Ratio (Substrate:Amine) | 1:1.2 | Limits excess reagent |
What are the challenges in functionalizing this compound for targeted drug design?
Level : Advanced
Answer :
Key challenges include:
Q. Methodological Solutions :
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield amines during functionalization .
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to attach aryl groups selectively .
Example :
Coupling with 5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl derivatives requires anhydrous conditions and inert atmosphere to prevent hydrolysis .
How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Level : Advanced
Answer :
The chloromethyl (-CH₂Cl) group is highly electrophilic, enabling:
- SN2 Reactions : Displacement with amines (e.g., benzylamine) to form secondary amines .
- Elimination Risks : Competing β-hydride elimination under strong basic conditions (e.g., LHMDS) .
Q. Reactivity Table :
| Nucleophile | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | N-Benzyl derivative | MeOH, 100°C | 75 | |
| Sodium Azide | Azide derivative | DMF, 110°C | 60 |
Kinetic studies recommend using polar solvents (DMF) and excess nucleophile to suppress elimination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
